

# Spectroscopic Profile of 1,8-Nonadiyne: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,8-Nonadiyne

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **1,8-nonadiyne** (CAS: 2396-65-8), a linear C9 alkyne of interest in synthetic chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

## Spectroscopic Data Summary

The empirical formula for **1,8-nonadiyne** is C<sub>9</sub>H<sub>12</sub> with a molecular weight of 120.19 g/mol .[\[1\]](#) [\[2\]](#) Its symmetrical structure, featuring terminal alkyne groups at both ends of a five-carbon chain, gives rise to a distinct spectroscopic signature.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **1,8-nonadiyne**.

### <sup>1</sup>H NMR Data

The proton NMR spectrum of **1,8-nonadiyne** is characterized by three distinct signals corresponding to the chemically non-equivalent protons in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
2.18	Triplet	4H	H-3, H-7
1.94	Triplet	2H	H-1, H-9 (alkynyl)
1.57	Quintet	6H	H-4, H-5, H-6

### $^{13}\text{C}$ NMR Data

The carbon NMR spectrum displays four signals, consistent with the molecule's symmetry.

Chemical Shift ( $\delta$ ) ppm	Assignment
84.5	C-1, C-9 (alkynyl)
68.2	C-2, C-8 (alkynyl)
28.1	C-4, C-6
27.9	C-5
18.2	C-3, C-7

## Infrared (IR) Spectroscopy

The IR spectrum of **1,8-nonadiyne** exhibits characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3310	Strong, Sharp	$\equiv\text{C-H}$ Stretch (alkyne)
2940	Medium	C-H Stretch (alkane)
2860	Medium	C-H Stretch (alkane)
2120	Weak	$\text{C}\equiv\text{C}$ Stretch (alkyne)
1430	Medium	$\text{CH}_2$ Bend

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **1,8-nonadiyne** results in a characteristic fragmentation pattern.

m/z	Relative Intensity (%)	Putative Fragment
120	5	[M] <sup>+</sup> (Molecular Ion)
91	100	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
79	60	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
78	45	[C <sub>6</sub> H <sub>6</sub> ] <sup>+</sup>
65	30	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>
51	25	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>
39	55	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

## NMR Spectroscopy

### Sample Preparation:

- Accurately weigh approximately 10-20 mg of **1,8-nonadiyne**.[\[3\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry vial.[\[3\]](#)[\[4\]](#)
- Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[\[5\]](#)[\[6\]](#)
- The final sample height in the NMR tube should be between 40-50 mm.[\[4\]](#)[\[7\]](#)
- Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

#### Instrumentation and Data Acquisition:

- The NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher for  $^1\text{H}$  and 75 MHz or higher for  $^{13}\text{C}$ .
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- For  $^1\text{H}$  NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a larger number of scans will be necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.[4]
- Process the acquired free induction decay (FID) with an appropriate window function and Fourier transform to obtain the frequency-domain spectrum.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## ATR-FTIR Spectroscopy

#### Sample Preparation and Analysis:

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.[8]
- Acquire a background spectrum of the clean, empty ATR crystal.[8]
- Place a small drop of neat **1,8-nonadiyne** directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[9]
- Lower the press arm to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400  $\text{cm}^{-1}$ ).[10]
- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

- After analysis, thoroughly clean the ATR crystal with a suitable solvent.[9]

## Mass Spectrometry

### Sample Introduction and Ionization:

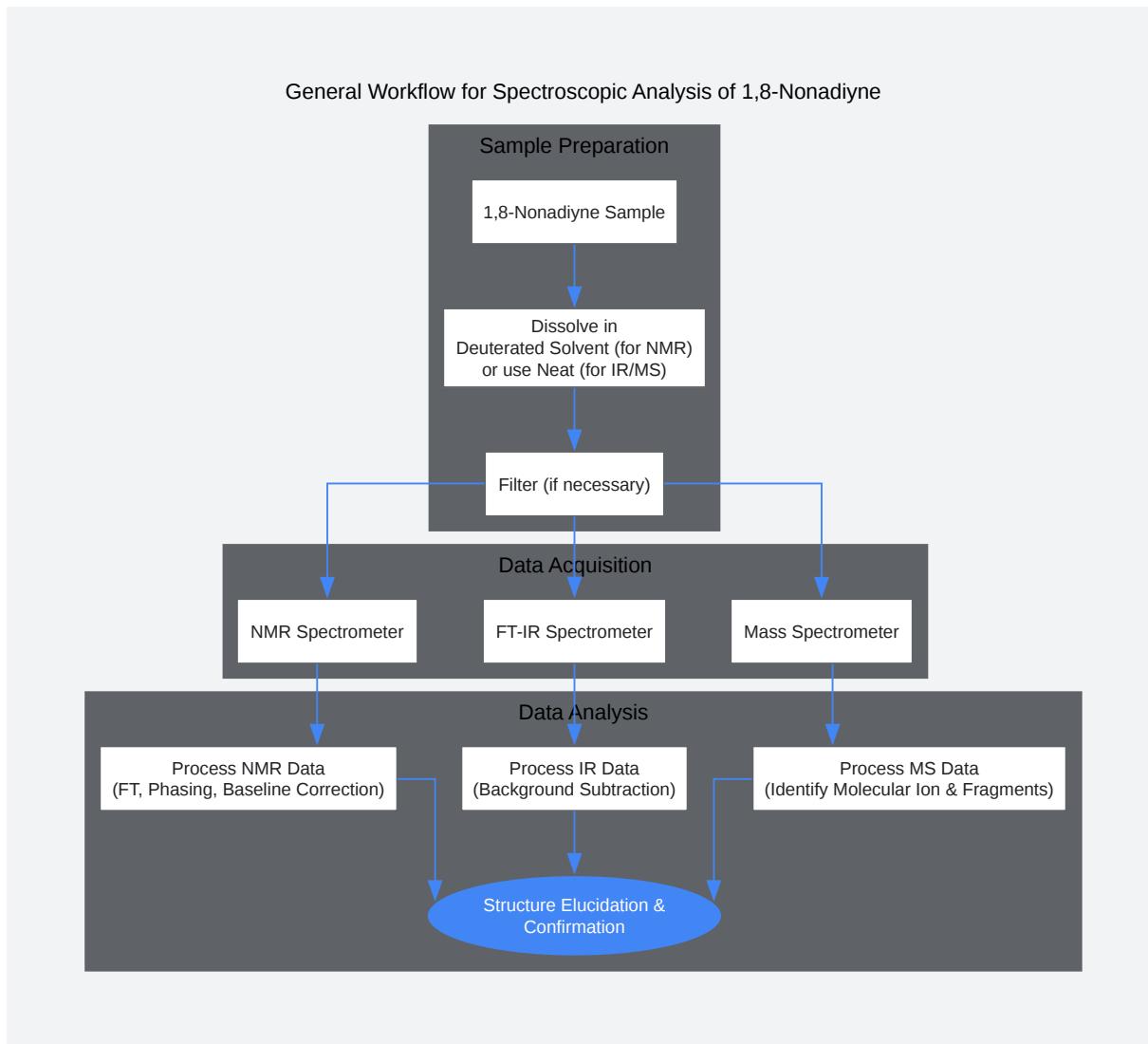
- Introduce a small amount of the volatile **1,8-nonadiyne** into the mass spectrometer via a gas chromatography (GC) inlet or a direct insertion probe.
- For GC-MS, use a suitable capillary column (e.g., a non-polar column) to separate the analyte from any impurities.
- Employ electron ionization (EI) with a standard electron energy of 70 eV to induce fragmentation.[11]

### Data Acquisition:

- Acquire the mass spectrum over a mass-to-charge ( $m/z$ ) range of approximately 35-200 amu.
- The mass analyzer (e.g., a quadrupole or time-of-flight) separates the resulting ions based on their  $m/z$  ratio.
- The detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative intensity versus  $m/z$ .

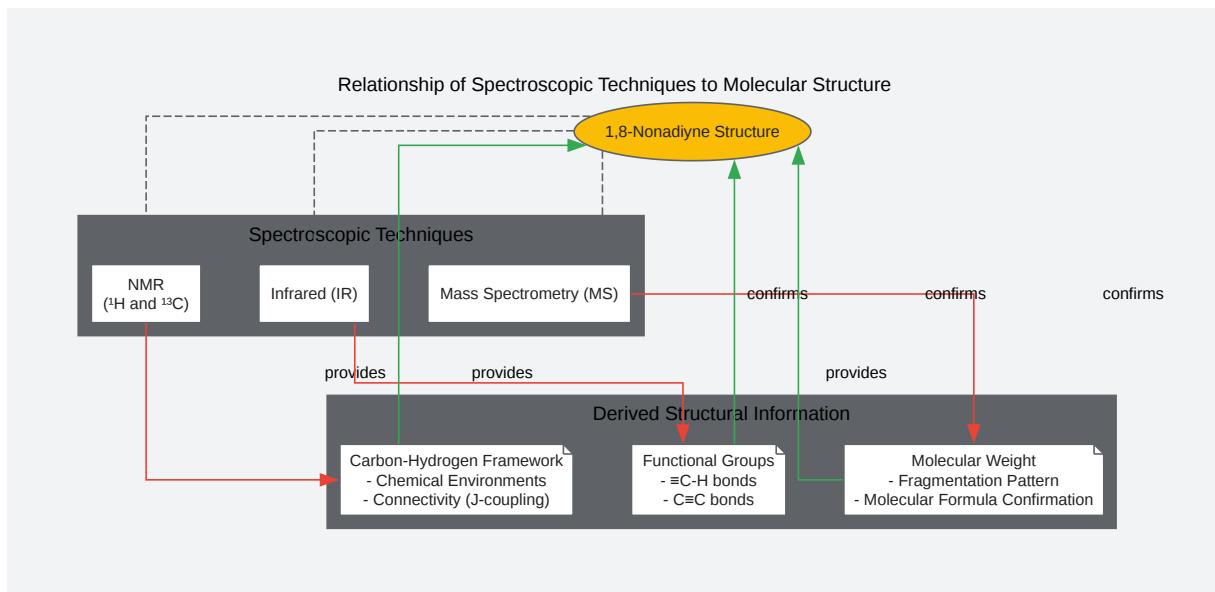
## Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the different techniques and the information they provide.



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Caption: Workflow for obtaining and analyzing spectroscopic data.



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Caption: How different spectroscopic methods inform molecular structure.

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Address: 3281 E Guasti Rd  
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